molecular formula C7H5ClN2O3 B1630466 alpha-Chloro-4-nitrobenzaldoxime

alpha-Chloro-4-nitrobenzaldoxime

Cat. No.: B1630466
M. Wt: 200.58 g/mol
InChI Key: PIQHICJFBSZFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

α-Chloro-4-nitrobenzaldoxime (CAS 1011-84-3) is an organochlorine compound with the molecular formula C₇H₅ClN₂O₃ and a molecular weight of 200.58 g/mol. Structurally, it features a benzaldoxime backbone substituted with a nitro group (-NO₂) at the para position and a chlorine atom at the α-position relative to the oxime (-CH=N-OH) functional group .

Properties

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.58 g/mol

IUPAC Name

N-hydroxy-4-nitrobenzenecarboximidoyl chloride

InChI

InChI=1S/C7H5ClN2O3/c8-7(9-11)5-1-3-6(4-2-5)10(12)13/h1-4,11H

InChI Key

PIQHICJFBSZFMS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=NO)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=NO)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Functional Groups and Reactivity:

  • Nitro group : Enhances electrophilic aromatic substitution reactivity and stabilizes intermediates in synthetic pathways .
  • Oxime group : Participates in condensation, rearrangement, and nucleophilic reactions, enabling applications in heterocyclic synthesis .
  • Chlorine substituent : Increases electrophilicity at the α-carbon, facilitating further derivatization (e.g., nucleophilic substitution) .

Comparative Analysis with Structurally Similar Compounds

The reactivity and applications of α-chloro-4-nitrobenzaldoxime are influenced by its unique substitution pattern. Below is a detailed comparison with analogous compounds:

4-Nitrobenzaldoxime

  • Molecular formula : C₇H₆N₂O₃
  • Key differences : Lacks the α-chloro substituent.
  • Reactivity : Reduced electrophilicity at the α-carbon compared to the chlorinated analogue, limiting its utility in nucleophilic substitution reactions .
  • Applications : Primarily used in coordination chemistry and as a ligand for metal complexes .

α-Chlorobenzaldoxime

  • Molecular formula: C₇H₆ClNO
  • Key differences : Lacks the nitro group.
  • Reactivity : The absence of the electron-withdrawing nitro group diminishes stabilization of reaction intermediates, reducing efficiency in aromatic substitution pathways .
  • Applications: Limited to small-scale organic synthesis, such as pesticide precursors .

N-Hydroxy-4-nitrobenzimidoyl Chloride

  • Molecular formula : C₇H₅ClN₂O₃
  • Key differences : Structurally similar but replaces the oxime group with an imidoyl chloride (-N-Cl) moiety.
  • Reactivity : The imidoyl chloride group enhances reactivity in acyl transfer reactions but reduces stability under aqueous conditions .
  • Applications : Employed in peptide coupling and polymer chemistry .

Comparative Data Table

Compound Molecular Formula Functional Groups Key Reactivity Applications
α-Chloro-4-nitrobenzaldoxime C₇H₅ClN₂O₃ -NO₂, -CH=N-OH, -Cl Electrophilic substitution, condensation Pharmaceutical intermediates
4-Nitrobenzaldoxime C₇H₆N₂O₃ -NO₂, -CH=N-OH Ligand formation, coordination Metal complex synthesis
α-Chlorobenzaldoxime C₇H₆ClNO -CH=N-OH, -Cl Nucleophilic substitution Pesticide intermediates
N-Hydroxy-4-nitrobenzimidoyl Chloride C₇H₅ClN₂O₃ -NO₂, -N-Cl, -OH Acyl transfer, coupling reactions Peptide synthesis

Research Findings and Trends

Synthetic Utility : The combination of nitro, chloro, and oxime groups in α-chloro-4-nitrobenzaldoxime allows it to act as a bifunctional electrophile, enabling sequential reactions in one-pot syntheses .

Industrial Demand : High-purity (>99%) grades are prioritized for pharmaceutical applications, reflecting stringent quality control in intermediate synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.